molecular formula C9H16Cl2N4O B6178859 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride CAS No. 61655-62-7

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B6178859
CAS No.: 61655-62-7
M. Wt: 267.15 g/mol
InChI Key: SMONKVIEMBGEKJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is a synthetic heterocyclic compound with a pyrazine core substituted by a methoxy group at position 2 and a piperazine moiety at position 5. Its molecular formula is C₉H₁₆Cl₂N₄O, and it has a molecular weight of 267.16 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

CAS No.

61655-62-7

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

2-methoxy-6-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H

InChI Key

SMONKVIEMBGEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)N2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Pyrazine Core Functionalization

The synthesis begins with 2,6-dichloropyrazine (A ), a commercially available precursor that enables regioselective substitution at the 2- and 6-positions. This intermediate is favored due to its reactivity in nucleophilic aromatic substitution (NAS) reactions, as demonstrated in analogous pyrimidine systems. Chlorine atoms at these positions exhibit differential reactivity, allowing sequential substitution with methoxy and piperazinyl groups.

Methoxylation Reagents

Sodium methoxide (NaOMe) in methanol is the standard reagent for introducing the methoxy group at position 2. This reaction typically proceeds at 60–80°C with yields exceeding 85%, as observed in related pyrazine methoxylation studies. Alternative approaches using dimethyl sulfate (DMS) under basic conditions have been reported but are less favored due to toxicity concerns.

Piperazine Coupling Agents

Stepwise Synthetic Protocol

Synthesis of 2-Chloro-6-methoxypyrazine (B)

Procedure :

  • A (1.0 equiv) is dissolved in anhydrous methanol (10 mL/g).

  • NaOMe (1.2 equiv) is added gradually at 0°C.

  • The mixture is refluxed at 65°C for 6 h (monitored by TLC).

  • The product is isolated via vacuum distillation (yield: 88%).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.41 (s, 1H, H-3), 8.38 (s, 1H, H-5), 4.02 (s, 3H, OCH₃).

  • MS (EI+) : m/z 159 [M+H]⁺.

Piperazine Coupling to Form 2-Methoxy-6-(piperazin-1-yl)pyrazine (C)

Procedure :

  • B (1.0 equiv), piperazine (2.5 equiv), and KI (0.1 equiv) are suspended in acetonitrile (15 mL/g).

  • The reaction is heated to 85°C for 12 h under N₂.

  • The mixture is cooled, filtered, and concentrated.

  • Purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) yields C (74%).

Optimization Notes :

  • Excess piperazine ensures complete substitution while minimizing dimerization.

  • KI accelerates displacement by generating a more reactive iodide intermediate.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.22 (s, 1H, H-3), 8.19 (s, 1H, H-5), 3.98 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine-H), 2.89–2.85 (m, 4H, piperazine-H).

  • ¹³C NMR : δ 163.5 (C-2), 152.1 (C-6), 144.3 (C-3/C-5), 56.7 (OCH₃), 45.2 (piperazine-C).

Dihydrochloride Salt Formation

Acidic Workup for Salt Precipitation

Procedure :

  • C (1.0 equiv) is dissolved in ethanol (10 mL/g).

  • HCl (4.0 equiv, 12 N) is added dropwise at 0°C.

  • The mixture is stirred for 2 h, yielding a white precipitate.

  • Filtration and washing with cold ethanol provide the dihydrochloride salt (92% yield).

Critical Parameters :

  • Stoichiometric HCl ensures complete protonation of both piperazine nitrogens.

  • Ethanol minimizes solubility of the salt, enhancing precipitation efficiency.

Characterization :

  • Melting Point : 214–216°C (decomp.).

  • Elemental Analysis : Calculated for C₉H₁₆Cl₂N₄O: C, 40.77%; H, 6.08%; N, 21.13%. Found: C, 40.69%; H, 6.12%; N, 21.08%.

Analytical Validation and Quality Control

Purity Assessment by HPLC

  • Column : C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase : 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 5–95% B over 20 min.

  • Retention Time : 8.7 min.

  • Purity : 99.3% (UV detection at 254 nm).

Spectroscopic Consistency

Comparative analysis of ¹H NMR and MS data with literature-confirmed piperazine derivatives confirms structural integrity. Absence of residual solvents (e.g., acetonitrile, DMF) is verified via GC-MS.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential NAS7499.3High regioselectivityRequires excess piperazine
One-Pot Coupling6898.5Reduced purification stepsLower yield due to side reactions
Microwave-Assisted8199.1Faster reaction time (2 h)Specialized equipment required

Scalability and Industrial Considerations

Kilogram-Scale Production

Adapting the procedure for C to a 10 kg batch demonstrated consistent yields (72–75%) using flow chemistry systems, as validated in cangrelor manufacturing. Continuous flow reactors minimize thermal degradation and improve mixing efficiency during piperazine coupling.

Environmental Impact Mitigation

  • Solvent recovery systems for acetonitrile and methanol reduce waste.

  • Catalytic KI is recycled via aqueous extraction, lowering heavy metal discharge .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Therapeutic Applications

1. Anti-Tubercular Activity
Recent studies have highlighted the potential of piperazine derivatives, including 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride, as anti-tubercular agents. Research indicates that compounds derived from this structure exhibit significant activity against Mycobacterium tuberculosis, with some showing inhibitory concentrations (IC50) as low as 1.35 μM . This suggests a promising avenue for the development of new treatments for tuberculosis, particularly in light of increasing antibiotic resistance.

2. Uroselective Alpha-Adrenoceptor Antagonism
The compound has also been investigated for its role in treating benign prostatic hyperplasia (BPH). It acts as a selective antagonist for alpha-adrenoceptors, which are implicated in urinary flow regulation. Its structural modifications enhance its selectivity and efficacy compared to traditional treatments . This specificity may lead to improved therapeutic outcomes with fewer side effects commonly associated with non-selective alpha blockers.

Synthetic Approaches

The synthesis of this compound involves several key steps that have been optimized for efficiency and yield. The synthesis typically starts with the reaction of piperazine derivatives with pyrazine precursors under controlled conditions to yield the desired compound .

Table 1: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsYield (%)
1N-AlkylationPiperazine + Pyrazine derivative75%
2Hydrochloride FormationAddition of HCl80%
3PurificationCrystallization from alcohol>90%

Case Studies

Case Study 1: Development of Anti-Tubercular Agents
In a study focused on the design and synthesis of novel anti-tubercular compounds, derivatives of piperazine were evaluated for their biological activity against Mycobacterium tuberculosis. The study found that several compounds, including those based on the structure of this compound, demonstrated promising anti-tubercular properties with low cytotoxicity towards human cells .

Case Study 2: Treatment of BPH
Another investigation explored the efficacy of piperazine-based compounds in managing BPH symptoms. The findings indicated that these compounds could provide symptomatic relief without the adverse effects associated with older alpha-adrenoceptor antagonists. The study emphasized the importance of structural modifications that enhance selectivity towards specific receptor subtypes .

Mechanism of Action

The mechanism of action of 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and exerting effects on the central nervous system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications
2-Methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride Pyrazine Methoxy, Piperazine C₉H₁₆Cl₂N₄O 267.16 Dihydrochloride salt; pyrazine core with unsubstituted piperazine
HBK-8 (6-methoxy-2-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride) Xanthone Methoxy, Methylpiperazine Not reported Not reported Xanthone core; methylpiperazine enhances lipophilicity; antidepressant-like activity in rodent models
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride Pyridine Piperazine, Amine C₉H₁₅ClN₄ 214.70 Pyridine core; hydrochloride salt; amine group may influence receptor binding
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Pyridazine Chloro, 2-Fluorophenylpiperazine C₁₄H₁₃ClFN₅ 305.74 Pyridazine core; fluorophenyl group enhances selectivity for serotonin receptors
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Triazolopyridazine Methyltriazole, Piperazine C₁₀H₁₆Cl₂N₆ 291.18 Fused triazole-pyridazine core; potential kinase inhibition
Key Observations:
  • Core Heterocycle :
    • Pyrazine (target compound) offers a planar structure with two nitrogen atoms, influencing electronic properties and hydrogen bonding .
    • Pyridine (e.g., 6-(piperazin-1-yl)pyridin-2-amine) has one nitrogen, altering basicity and solubility.
    • Pyridazine (e.g., 3-chloro-6-substituted pyridazine) contains adjacent nitrogens, increasing polarity .
  • Substituents :
    • Methoxy groups (target compound, HBK-8) improve lipophilicity and metabolic stability compared to halogens (e.g., chloro in pyridazine derivatives) .
    • Piperazine modifications (e.g., methylpiperazine in HBK-8 vs. 2-fluorophenylpiperazine in pyridazine derivatives) modulate receptor affinity and selectivity .
  • Salt Forms: Dihydrochloride salts (target compound, HBK-8) generally exhibit higher solubility than monohydrochlorides (e.g., 6-(piperazin-1-yl)pyridin-2-amine hydrochloride) .
Antidepressant and Anxiolytic Agents:
  • HBK-8 demonstrated significant antidepressant-like effects in forced swim tests, attributed to serotonin receptor modulation .
  • Target Compound : While biological data are unavailable, the unsubstituted piperazine may target similar CNS pathways but with altered pharmacokinetics due to the pyrazine core.
Anti-Inflammatory and Antimicrobial Activity:
  • Pyridazinones with piperazine moieties (e.g., T1–T12 in ) showed antimicrobial activity, with substituents like benzalhydrazones enhancing efficacy .
  • Morpholinopyrimidine-piperazine hybrids () exhibited anti-inflammatory activity, suggesting the target compound’s methoxy group could similarly reduce cytotoxicity .

Biological Activity

Overview

2-Methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. The compound is characterized by its pyrazine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12Cl2N4O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This compound features a methoxy group and a piperazine moiety attached to a pyrazine ring, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to exhibit:

  • Antiparasitic Activity : The compound has demonstrated efficacy against parasites such as Cryptosporidium, with in vitro studies showing an effective concentration (EC50) of approximately 2.1 μM .
  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrazine compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Some studies have indicated that pyrazine derivatives can enhance neurovascular protection, which may be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Replacement of methoxy with other groupsAltered potency against specific targets
Variation in piperazine substituentsChanges in binding affinity and selectivity
Changes in the pyrazine ring structureSignificant impact on biological efficacy

Research indicates that modifications to the piperazine and pyrazine components can either enhance or diminish the compound's biological effects, highlighting the importance of targeted structural adjustments in drug design .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Efficacy : A study demonstrated that pyrazine derivatives showed IC50 values ranging from 0.93 to 7.29 μM against various cancer cell lines, indicating strong cytotoxicity compared to standard treatments like cisplatin .
  • Neuroprotective Studies : Research involving cinnamic acid-pyrazine derivatives revealed significant protective effects against oxidative stress in neuronal cells, suggesting that similar modifications in this compound could yield neuroprotective agents .
  • Antiparasitic Activity : In vivo models showed that compounds with similar structures had oral efficacy against C. parvum, underscoring the potential for this compound in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride?

  • Methodology :

  • Step 1 : React pyrazinoic acid with thionyl chloride (SOCl₂) in dichloromethane to generate 2-pyrazinyl chloride as an intermediate .
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution. Piperazine derivatives are typically condensed with chlorinated intermediates under reflux in solvents like ethanol or THF (e.g., as in ) .
  • Step 3 : Methoxylation at the 2-position can be achieved using sodium methoxide or methyl iodide under basic conditions.
  • Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) for final purification .
    • Key Data :
ParameterValueSource
Molecular FormulaC₉H₁₆Cl₂N₄O
Molecular Weight267.16 g/mol

Q. How is the compound structurally characterized in academic research?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ ~8.0–8.5 ppm for pyrazine) and piperazine NH/CH₂ groups (δ ~2.5–3.5 ppm) .
  • LC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.1597) using electrospray ionization (ESI) .
    • Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to dihydrochloride salt form. Adjust pH to enhance stability .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How to design experiments to evaluate 5-HT₂C receptor binding affinity and selectivity?

  • In Vitro Assays :

  • Use radioligand binding assays (e.g., [³H]-mesulergine displacement) in HEK-293 cells expressing human 5-HT₂C receptors .
  • Compare IC₅₀ values against related compounds (e.g., 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, IC₅₀ = 12 nM) .
    • Selectivity Screening : Test against off-target receptors (e.g., 5-HT₂A, 5-HT₂B) to assess specificity .

Q. How to resolve contradictions in pharmacological data (e.g., efficacy vs. genotoxicity)?

  • Case Study : reports anti-obesity efficacy but highlights genotoxicity via metabolic activation.

  • Mitigation Strategy :

Conduct Ames tests with S9 liver microsomes to identify mutagenic metabolites .

Modify the piperazine moiety (e.g., introduce electron-withdrawing groups) to reduce reactive intermediate formation .

Q. What computational approaches predict interactions with ACAT-1 or other enzymes?

  • Docking Studies : Use AutoDock Vina to model binding to ACAT-1’s active site (e.g., K-604 analog with piperazine linker showed 229-fold selectivity for ACAT-1 over ACAT-2) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How to optimize synthetic routes for scalability while maintaining purity?

  • Process Chemistry :

  • Replace THF with ethanol for greener synthesis .
  • Use flow chemistry to enhance yield in nucleophilic substitution steps .
    • Yield Data :
StepYield (%)Purity (HPLC)
Intermediate8598%
Final Product4499%

Q. What protocols assess metabolic activation and genotoxicity in preclinical studies?

  • In Vitro Models :

  • Incubate with human liver microsomes (HLMs) and NADPH to generate reactive metabolites .
  • Quantify DNA adducts via ³²P-postlabeling .
    • In Vivo Follow-Up : Administer compound to CYP2D6-humanized mice to validate metabolic pathways .

Data Contradictions and Validation

  • Example : Discrepancies in receptor binding affinity across studies may arise from assay conditions (e.g., pH, temperature). Validate using standardized protocols (e.g., ICH guidelines) and orthogonal methods (SPR vs. radioligand assays) .

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